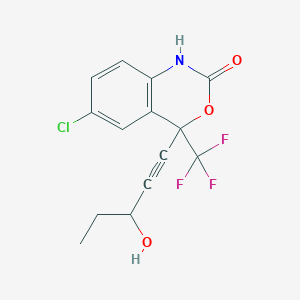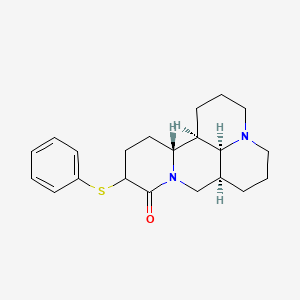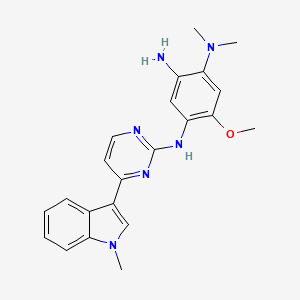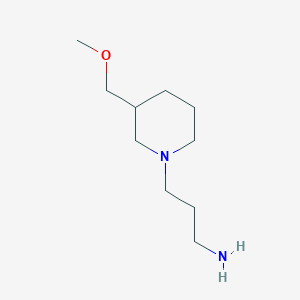![molecular formula C12H19NO8 B13433388 2-[2-[(5-carboxypentyl)amino]-2-oxoethyl]-2-hydroxybutanedioic Acid](/img/structure/B13433388.png)
2-[2-[(5-carboxypentyl)amino]-2-oxoethyl]-2-hydroxybutanedioic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[2-[(5-carboxypentyl)amino]-2-oxoethyl]-2-hydroxybutanedioic Acid is a complex organic compound with the molecular formula C12H19NO8 and a molecular weight of 305.28 g/mol It is often used as a reagent in the synthesis of straight-chain hydroxamates, which are compounds that act as inhibitors of Human Histone Deacetylase (HDAC) and have the potential to treat cancer .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-[2-[(5-carboxypentyl)amino]-2-oxoethyl]-2-hydroxybutanedioic Acid is derived from Methyl 6-Aminohexanoate Hydrochloride. The synthesis involves the reaction of Methyl 6-Aminohexanoate Hydrochloride with other reagents under specific conditions to form the desired compound . The reaction conditions typically include controlled temperature and pH levels to ensure the stability and purity of the final product.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using automated reactors and stringent quality control measures. The process includes the purification of the compound through crystallization or chromatography to achieve the desired purity levels required for various applications .
Análisis De Reacciones Químicas
Types of Reactions
2-[2-[(5-carboxypentyl)amino]-2-oxoethyl]-2-hydroxybutanedioic Acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperature, pH, and solvent conditions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce carboxylic acids, while reduction reactions may yield alcohols or amines .
Aplicaciones Científicas De Investigación
2-[2-[(5-carboxypentyl)amino]-2-oxoethyl]-2-hydroxybutanedioic Acid has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in the synthesis of hydroxamates and other organic compounds.
Biology: Acts as an inhibitor of Human Histone Deacetylase (HDAC), which is involved in gene expression and regulation.
Medicine: Potential therapeutic agent for treating cancer due to its HDAC inhibitory properties.
Industry: Used in the production of various bioactive molecules and as a reference standard in analytical chemistry
Mecanismo De Acción
The mechanism of action of 2-[2-[(5-carboxypentyl)amino]-2-oxoethyl]-2-hydroxybutanedioic Acid involves its interaction with molecular targets such as Human Histone Deacetylase (HDAC). By inhibiting HDAC, the compound can alter gene expression and regulation, leading to potential therapeutic effects in cancer treatment . The pathways involved include the modulation of chromatin structure and the regulation of transcription factors.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 6-Aminohexanoate Hydrochloride: A precursor in the synthesis of 2-[2-[(5-carboxypentyl)amino]-2-oxoethyl]-2-hydroxybutanedioic Acid.
Straight-chain Hydroxamates: Compounds with similar HDAC inhibitory properties.
Other HDAC Inhibitors: Compounds that inhibit Human Histone Deacetylase and have potential therapeutic applications.
Uniqueness
This compound is unique due to its specific structure and functional groups, which confer its HDAC inhibitory properties. Its ability to act as a reagent in the synthesis of hydroxamates and its potential therapeutic applications in cancer treatment make it a valuable compound in scientific research and industry .
Propiedades
Fórmula molecular |
C12H19NO8 |
|---|---|
Peso molecular |
305.28 g/mol |
Nombre IUPAC |
2-[2-(5-carboxypentylamino)-2-oxoethyl]-2-hydroxybutanedioic acid |
InChI |
InChI=1S/C12H19NO8/c14-8(13-5-3-1-2-4-9(15)16)6-12(21,11(19)20)7-10(17)18/h21H,1-7H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20) |
Clave InChI |
RBTFEUGRKODLQB-UHFFFAOYSA-N |
SMILES canónico |
C(CCC(=O)O)CCNC(=O)CC(CC(=O)O)(C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


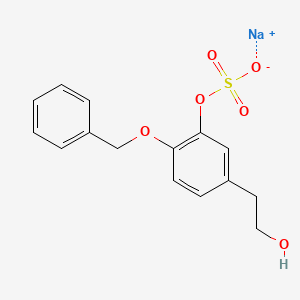
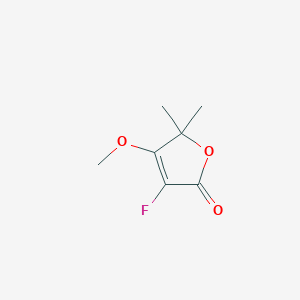
![3-Chloro-6-[1,1,1,3,3,3-hexafluoro-2-(trifluoromethyl)propan-2-yl]oxypyridazine](/img/structure/B13433318.png)
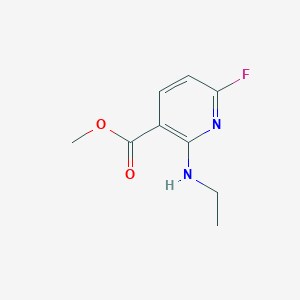

![ethyl 3-[[1-methyl-2-[[4-[(Z)-N'-octoxycarbonylcarbamimidoyl]anilino]methyl]benzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoate](/img/structure/B13433352.png)

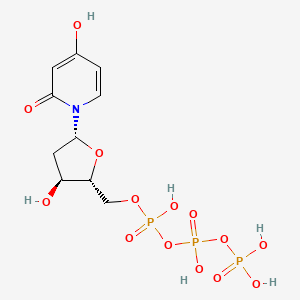

![N-[(2,4-Difluorophenyl)methylene]-2,4-difluoro-benzenemethanamine](/img/structure/B13433394.png)
